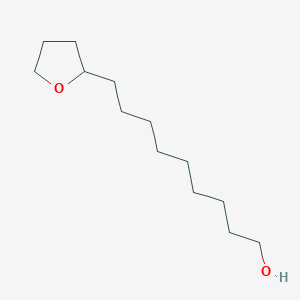
(Cyclooctylidenemethoxy)(diethyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclooctylidenemethoxy)(diethyl)methylsilane is a chemical compound with the molecular formula C14H28OSi It is known for its unique structure, which includes a cyclooctylidene group, a methoxy group, and a diethylmethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclooctylidenemethoxy)(diethyl)methylsilane typically involves the reaction of cyclooctylidene methanol with diethylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Cyclooctylidene methanol+Diethylmethylchlorosilane→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (Cyclooctylidenemethoxy)(diethyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Corresponding silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(Cyclooctylidenemethoxy)(diethyl)methylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Cyclooctylidenemethoxy)(diethyl)methylsilane involves its ability to form stable carbon-silicon bonds. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in various chemical transformations, including hydrosilylation, silylation, and cross-coupling reactions. The molecular targets and pathways involved in these reactions are primarily related to the formation and cleavage of Si-C, Si-O, and Si-H bonds.
Comparison with Similar Compounds
(Cyclooctylidenemethoxy)(diethyl)methylsilane can be compared with other similar silane compounds, such as:
Triethylsilane: Used as a reducing agent in organic synthesis.
Trimethylsilyl chloride: Commonly used for silylation reactions.
Phenylsilane: Employed in hydrosilylation reactions.
Uniqueness: this compound is unique due to its cyclooctylidene group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where other silanes may not be as effective.
Properties
CAS No. |
61490-93-5 |
|---|---|
Molecular Formula |
C14H28OSi |
Molecular Weight |
240.46 g/mol |
IUPAC Name |
cyclooctylidenemethoxy-diethyl-methylsilane |
InChI |
InChI=1S/C14H28OSi/c1-4-16(3,5-2)15-13-14-11-9-7-6-8-10-12-14/h13H,4-12H2,1-3H3 |
InChI Key |
QAJODNACKDLWET-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)OC=C1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(But-2-en-1-yl)oxy]-4-ethylbenzene](/img/structure/B14565416.png)
methyl]aniline](/img/structure/B14565432.png)




![2-Bromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14565469.png)
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B14565473.png)

![5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole](/img/structure/B14565484.png)
![1-[(But-2-en-1-yl)sulfanyl]-4-methylbenzene](/img/structure/B14565498.png)

![1,2,4,5-Tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14565501.png)
